molecular formula C12H17ClN4OS B2428459 3-(piperidin-4-ylmethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride CAS No. 2034613-94-8

3-(piperidin-4-ylmethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride

Cat. No.: B2428459
CAS No.: 2034613-94-8
M. Wt: 300.81
InChI Key: CABSTWQWRHAGPL-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a thiophene ring, and a 1,2,4-triazole ring . These types of structures are often found in bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine, thiophene, and 1,2,4-triazole rings. The piperidine ring is a six-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the piperidine ring could potentially make the compound basic .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Derivatives of 1,2,4-triazole, including compounds similar to 3-(piperidin-4-ylmethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride, have been synthesized for potential use in medicinal drugs like anticonvulsants and antibacterials. These compounds have been synthesized using various methods, and their structures confirmed by physical-chemical analysis methods (Safonov, Panasenko, & Knysh, 2017).

  • Physical and Chemical Characterization : Such compounds have been characterized through various methods like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. The confirmation of their chemical structure is vital for further biological and pharmaceutical applications (Safonov, 2018).

Biological Applications

  • Antileishmanial Activity : Some 1,2,4-triazole derivatives, closely related to the compound , have been found to exhibit significant antileishmanial activity. These findings are based on theoretical and experimental studies, highlighting the potential of these compounds in antiparasitic treatments (Süleymanoğlu et al., 2017).

  • Antimicrobial Properties : Various derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial properties. These studies are crucial for identifying new compounds that can be used to combat microbial infections (Ünver et al., 2010).

  • Potential as Antifungal Agents : The synthesis and characterization of novel triazol compounds containing a thiophen ring, which are structurally related to the compound , have indicated their potential as antifungal agents. This showcases the diverse biological activities of such compounds (Rameshbabu, Gulati, & Patel, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs that contain piperidine rings work by interacting with receptors in the body .

Future Directions

Future research could potentially explore the synthesis of this compound, its properties, and its potential uses. For example, given the presence of the piperidine, thiophene, and 1,2,4-triazole rings, this compound could potentially be explored for use in pharmaceuticals .

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)-4-thiophen-2-yl-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS.ClH/c17-12-15-14-10(8-9-3-5-13-6-4-9)16(12)11-2-1-7-18-11;/h1-2,7,9,13H,3-6,8H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABSTWQWRHAGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NNC(=O)N2C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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